Didemnimide B

Description

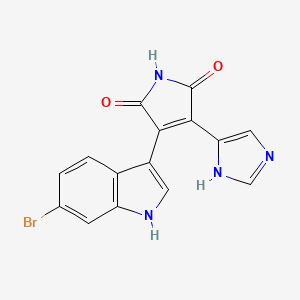

Didemnimide B is a marine-derived alkaloid belonging to the didemnimide family, first isolated from the Caribbean ascidian Didemnum conchyliatum . Structurally, it features a novel indole-maleimide-imidazole carbon skeleton, distinguishing it from other alkaloid classes . This compound, along with didemnimides A, C, and D, was identified as a predator-deterrent compound, with didemnimide D showing the highest potency against mangrove-specific carnivorous fish . The compound’s structure was elucidated using advanced NMR techniques, confirming its position as a key member of this alkaloid class .

Properties

Molecular Formula |

C15H9BrN4O2 |

|---|---|

Molecular Weight |

357.16 g/mol |

IUPAC Name |

3-(6-bromo-1H-indol-3-yl)-4-(1H-imidazol-5-yl)pyrrole-2,5-dione |

InChI |

InChI=1S/C15H9BrN4O2/c16-7-1-2-8-9(4-18-10(8)3-7)12-13(11-5-17-6-19-11)15(22)20-14(12)21/h1-6,18H,(H,17,19)(H,20,21,22) |

InChI Key |

JAEXYIAXFPZAAX-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1Br)NC=C2C3=C(C(=O)NC3=O)C4=CN=CN4 |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2C3=C(C(=O)NC3=O)C4=CN=CN4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues within the Didemnimide Family

The didemnimides (A–E) share the core indole-maleimide-imidazole framework but differ in substituents and cyclization patterns:

- Didemnimide A : The parent compound, serving as a precursor for photochemical synthesis of cyclized derivatives like granulatimide (151) and isogranulatimide (150) .

- Didemnimide B : Distinguished by specific substitutions on the indole and maleimide moieties, though exact structural variations remain less documented compared to didemnimide A .

- Didemnimides C–D : Differ in bromination patterns and side-chain modifications, contributing to enhanced bioactivity (e.g., didemnimide D’s potent feeding deterrent properties) .

- Didemnimide E : A less polar analogue isolated from Didemnum granulatum, structurally related to isogranulatimide .

Cyclized Derivatives: Granulatimide and Isogranulatimide

Isogranulatimide (150) and granulatimide (151) are photocyclization products of didemnimide A, featuring a fused indole-maleimide-imidazole system . Key differences include:

- Isogranulatimide: The first non-cytotoxic G2 checkpoint inhibitor (IC₅₀ = 1.8 ± 0.2 μM), with activity linked to Chk1 kinase inhibition .

- Granulatimide : A structural isomer of isogranulatimide, differing in the position of cyclization, and exhibiting similar G2 checkpoint inhibition .

- 6-Bromogranulatimide : A brominated derivative with enhanced bioactivity, isolated from Brazilian D. granulatum .

Comparison with Other Bromoindole Derivatives

This compound is part of a broader class of bromoindole alkaloids, including eudistomins and meridianins, which exhibit antiviral and cytotoxic properties . Unlike these compounds, didemnimides lack extensive bromination but share the indole core, highlighting the role of maleimide-imidazole fusion in conferring unique bioactivities .

Research Implications and Gaps

Q & A

Q. What systematic approaches are recommended for conducting a literature review on Didemnimide B?

Begin by defining clear inclusion/exclusion criteria (e.g., studies published in peer-reviewed journals, focus on structural analogs, or bioactivity data). Use databases like PubMed, SciFinder, and Web of Science with keywords such as "this compound biosynthesis," "structural elucidation," and "mechanism of action." Critically appraise studies using tools like GRADE for evidence strength and document limitations (e.g., small sample sizes, lack of in vivo validation) .

Q. How should researchers design experiments to isolate and characterize this compound from natural sources?

Prioritize bioassay-guided fractionation using LC-MS or NMR for compound tracking. Validate purity via HPLC-UV and confirm structural identity through 2D-NMR (e.g., HSQC, HMBC) and high-resolution mass spectrometry. Include negative controls (e.g., solvent-only extracts) to rule out artifacts .

Q. What methodologies are suitable for preliminary bioactivity screening of this compound?

Use cell-based assays (e.g., cytotoxicity against cancer cell lines) with IC50 calculations. Pair with orthogonal assays (e.g., enzyme inhibition or antimicrobial disk diffusion) to confirm specificity. Ensure reproducibility by repeating experiments ≥3 times and reporting standard deviations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Conduct meta-analyses to identify variables such as cell line heterogeneity, assay conditions (e.g., serum concentration), or compound stability. Replicate conflicting studies under standardized protocols and perform statistical tests (e.g., ANOVA with post-hoc analysis) to assess significance. Cross-validate findings using in silico docking or gene expression profiling .

Q. What strategies optimize the synthetic yield of this compound in lab-scale production?

Apply Design of Experiments (DoE) to test variables like reaction temperature, catalyst loading, and solvent polarity. Use response surface methodology (RSM) to model interactions between factors. Characterize intermediates via FTIR and X-ray crystallography to identify yield-limiting steps .

Q. How can advanced spectroscopic techniques elucidate this compound’s mechanism of action?

Combine cryo-EM for target protein visualization with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map binding interfaces. Validate using CRISPR-Cas9 knockout models of putative targets and monitor downstream metabolic changes via metabolomics (e.g., LC-QTOF-MS) .

Q. What ethical considerations arise when studying this compound in animal models?

Adhere to ARRIVE guidelines for experimental design, ensuring sample size justification and humane endpoints. Obtain ethics board approval (e.g., IACUC) and include sham controls to isolate compound-specific effects. Transparently report adverse events in publications .

Methodological Frameworks

Q. How should researchers document and archive raw data for reproducibility in this compound studies?

Maintain electronic lab notebooks (ELNs) with timestamped entries, raw instrument outputs (e.g., NMR FIDs, chromatograms), and metadata (e.g., batch numbers of reagents). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage in repositories like Zenodo or ChEMBL .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound assays?

Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Report 95% confidence intervals and use bootstrapping for small datasets. Apply false discovery rate (FDR) correction in multi-target studies .

Q. How can researchers integrate multi-omics data to explore this compound’s polypharmacology?

Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to link transcriptomic, proteomic, and metabolomic datasets. Validate hypotheses with CRISPR interference (CRISPRi) and correlate findings with clinical databases (e.g., ClinicalTrials.gov ) for translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.